2-Chlorobenzyl chloride
Overview
Description
2-Chlorobenzyl chloride is an organic compound with the chemical formula C₇H₆Cl₂. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in the synthesis of various organic chemicals, pharmaceuticals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzyl chloride can be synthesized through several methods. One common method involves the chlorination of toluene derivatives. For instance, 2-chlorotoluene can be chlorinated using phosphorus trichloride and chlorine gas at elevated temperatures (130-140°C) to yield this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced by the chlorination of 2-chlorotoluene. The process involves the use of chlorine gas and a catalyst such as ferric chloride to facilitate the reaction. The reaction is carried out at high temperatures to ensure complete chlorination .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: It can be oxidized to form 2-chlorobenzaldehyde or 2-chlorobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: It can be reduced to 2-chlorotoluene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, thiols, and other nucleophiles under basic conditions.
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Major Products Formed:
Substitution: 2-chlorobenzyl alcohol, 2-chlorobenzylamine, and 2-chlorobenzylthiol.
Oxidation: 2-chlorobenzaldehyde, 2-chlorobenzoic acid.
Reduction: 2-chlorotoluene.
Scientific Research Applications
2-Chlorobenzyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chlorobenzyl chloride involves its reactivity as an electrophile. It can react with nucleophiles, leading to the formation of various substituted products. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes and cellular structures .
Comparison with Similar Compounds
- 3-Chlorobenzyl chloride
- 4-Chlorobenzyl chloride
- 2,4-Dichlorobenzyl chloride
- 2,6-Dichlorobenzyl chloride
- 2-Chlorobenzotrichloride
Comparison: 2-Chlorobenzyl chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to its isomers (3-chlorobenzyl chloride and 4-chlorobenzyl chloride), it exhibits different reactivity profiles and is used in distinct synthetic pathways .
Properties
IUPAC Name |
1-chloro-2-(chloromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C7H6Cl2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
BASMANVIUSSIIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 | |
Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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DSSTOX Substance ID |
DTXSID3027241 | |
Record name | 2-Chlorobenzyl chloride | |
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Molecular Weight |
161.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Liquid, Clear, colorless liquid with a pungent odor; [OECD SIDS: Benzene, 1-chloro-2-(chloromethyl)- - 2003], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | Benzene, 1-chloro-2-(chloromethyl)- | |
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Record name | 2-Chlorobenzyl chloride | |
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Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Boiling Point |
213 °C | |
Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Flash Point |
91 °C | |
Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Solubility |
Solubility in water, g/100ml at 25 °C: 0.01 (very poor) | |
Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Density |
1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Vapor Density |
Relative vapor density (air = 1): 5.5 | |
Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Vapor Pressure |
0.15 [mmHg], Vapor pressure, kPa at 25 °C: 0.02 | |
Record name | 2-Chlorobenzyl chloride | |
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Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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CAS No. |
611-19-8, 40795-52-6 | |
Record name | 2-Chlorobenzyl chloride | |
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Record name | ortho-Chlorobenzyl chloride | |
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Record name | Benzene, chloro(chloromethyl)- | |
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Record name | 2-Chlorobenzyl chloride | |
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Record name | Benzene, 1-chloro-2-(chloromethyl)- | |
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Record name | 2-Chlorobenzyl chloride | |
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Record name | α,2-dichlorotoluene | |
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Record name | 2-CHLOROBENZYL CHLORIDE | |
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Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Melting Point |
-17 °C | |
Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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